Home > Products > Screening Compounds P89021 > 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 79074-65-0

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Catalog Number: EVT-1218090
CAS Number: 79074-65-0
Molecular Formula: C16H12N4S
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds represents a novel group of potential phosphodiesterase-4 (PDE-4) inhibitors. Research indicates that these compounds demonstrate a marked increase in cyclic adenosine monophosphate (cAMP) concentration while leaving cyclic guanosine monophosphate (cGMP) concentration relatively unaffected []. Furthermore, these compounds exhibit a cytotoxic IC50 approximately twice their PDE-4 inhibitory concentration, suggesting potential for development as potent and safe PDE-4 inhibitors [].

3,6-Disubstituted-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of compounds, derived from 4-amino-3-substituted-1,2,4-triazole-5-thiones, is investigated for its analgesic, anti-inflammatory, antioxidant, and gastric toxicity properties []. One compound within this series, 2c (the specific substituents are not provided in the abstract), exhibits notable analgesic and anti-inflammatory effects without causing gastric lesions or significant lipid peroxidation []. The presence of electron-withdrawing groups like chloride or fluoride on the phenyl ring at the 6th position appears to enhance biological activity [].

Relevance: These compounds share the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, making them structurally related. The research highlights the impact of different substituents at the 3rd and 6th positions on their biological activity [].

3,6-Disubstituted-(7H)-s-triazolo[3,4-b][1,3,4]-thiadiazine Derivatives

Compound Description: Designed to explore structural similarities and isosteric relationships with known antiparasitic drugs, this series of compounds was tested for anthelmintic activity against Ascaris vitulorum []. Preliminary results indicated that derivatives with substitutions at the 6th position generally demonstrated higher activity than those substituted at the 3rd position. The research also suggests that the π effect plays a more significant role than the σ effect in their activity [].

Relevance: These compounds share the core structure of 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, highlighting the exploration of this scaffold for anthelmintic properties []. The study emphasizes the influence of the substitution position (3rd vs. 6th) and electronic effects (π vs. σ) on antiparasitic activity [].

Novel 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Inhibitors

Compound Description: This series of hydrazinotriazolothiadiazine derivatives was designed based on the structure-activity relationship of previously reported anticancer triazolothiadiazines []. Screening against NCI-60 cancer cell lines revealed a lead compound, 5l (specific substituents not provided), with potent antiproliferative effects []. Further investigation revealed that 5l inhibits glycogen synthase kinase-3 β (GSK-3β) with an IC50 of 0.883 μM, demonstrating 14-fold selectivity over CDK2 []. Additionally, 5l induced apoptosis, cell cycle arrest at the G2-M phase, and increased active caspase-3 levels in PC-3 prostate cancer cells [].

Relevance: Although the abstract doesn't provide detailed structures, it mentions that these compounds are "hydrazinotriazolothiadiazine-based derivatives" designed based on the structure-activity relationship of anticancer triazolothiadiazines []. This suggests a core structure similar to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, with modifications incorporating a hydrazine moiety. The research focuses on their potential as anticancer agents, particularly as GSK-3β inhibitors [].

3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine (XSD-7)

Compound Description: Developed as a novel combretastatin A-4 analog, XSD-7 has shown potent antiproliferative effects on human gastric cancer cells (SGC-7901) and human cervical carcinoma cells (HeLa) []. This compound inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis []. Mechanistically, XSD-7 appears to induce apoptosis in SGC-7901 cells via both mitochondrial and death receptor pathways, while in HeLa cells, it primarily acts through the mitochondrial pathway [].

Relevance: XSD-7 shares the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, but it incorporates specific substituents at the 3rd and 6th positions: a 3-methoxyphenyl and a 3-amino-4-methoxyphenyl group, respectively []. This structural similarity highlights the potential of modifying the core scaffold for anticancer activity, particularly as a tubulin inhibitor [].

[1,2,4]Triazolo[3,4‐b][1,3,4]thiadiazoles (7–15) and Thiadiazine Analogues (16–18)

Compound Description: Synthesized using microwave irradiation, this series of compounds was evaluated for antiviral and antitumor activity []. While most compounds showed minimal antitumor activity, compound 10 (specific substituents not provided) displayed activity against CD4+ human acute T-lymphoblastic leukemia []. In terms of antiviral activity against HIV-1 and HIV-2 in MT-4 cells, compounds 12 and 18 (specific substituents not provided) demonstrated notable potency [].

Relevance: While the abstract doesn't provide detailed structures, it refers to these compounds as "[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazoles" and "thiadiazine analogues" []. This suggests a close structural relationship with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, highlighting the exploration of this core scaffold and related structures for antiviral and antitumor applications [].

3-(Substituted phenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives

Compound Description: This series of triazole derivatives, synthesized in two steps starting from substituted benzoic acids, was investigated for its antifungal potential against various Candida species []. Several compounds, including 2d, 2e, 2f, and 2j (specific substituents not provided), exhibited greater antifungal activity than fluconazole against specific Candida strains at varying concentrations [].

Relevance: These compounds share the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. They feature a consistent (4-methoxyphenyl) group at the 6th position while incorporating various substituted phenyl groups at the 3rd position []. This structural similarity underscores the exploration of this scaffold for antifungal activity [].

3-R-6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Hydrobromides

Compound Description: This series of compounds was synthesized and screened for antitumor activity against 60 cancer cell lines at the US National Cancer Institute []. The research concluded that these derivatives demonstrate antineoplastic activity against a broad spectrum of cancer cell lines and show promise as core structures for developing new anticancer agents []. Replacing the 3-H with ethyl or pentyl radicals seems to enhance activity against MDA-MB-468 breast cancer cells [].

Relevance: These compounds share the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, but instead of two phenyl substituents, they possess a 4-methoxyphenyl group at the 6th position and various R-groups at the 3rd position []. This highlights the structural diversity possible within this scaffold while maintaining antitumor properties [].

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine

Compound Description: This series of compounds, synthesized from the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol3-ylhydrosulfide with various phenacyl bromides, was investigated for antibacterial activity against four human pathogenic bacteria: Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexneri []. Some compounds in this series, particularly those with 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, and 4-dichlorophenyl moieties at a specific position (not specified in the abstract), showed significant antibacterial activity, comparable to or exceeding that of the standard drugs streptomycin and neomycin []. Notably, all compounds exhibited substantial activity against E. coli [].

Relevance: These compounds share the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and are characterized by a (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) group at the 3rd position and various aryl groups at the 6th position []. This study highlights the potential of modifying this scaffold for developing new antibacterial agents [].

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound is a specific example of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivative. The crystal structure reveals that the 1,2,4-triazole ring is essentially planar and forms a dihedral angle of 29.1(5)° with the bromobenzene ring. The 3,6-dihydro-1,3,4-thiadiazine ring adopts a twist-boat conformation [].

Relevance: This compound provides a specific structural example within the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, to which 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine also belongs. The study focuses on its crystallographic characteristics, offering insights into the conformational preferences of this heterocyclic system [].

7H-6-Amino-s-triazolo[3,4-b][1,3,4]thiadiazines (III)

Compound Description: These compounds are synthesized via the cyclization of 4-amino-5-aryl-3-cyanomethylthio-1,2,4-triazoles in concentrated sulfuric acid. They represent a key intermediate in the synthesis of various s-triazolo[3,4-b][1,3,4]thiadiazine derivatives [].

Relevance: These compounds are structurally related to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as they share the core triazolothiadiazine system. The 6-amino substituent in these compounds presents a reactive site for further derivatization, broadening the structural diversity and potential applications of this class of compounds [].

7H-3-Aryl-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazines (IV)

Compound Description: These compounds are prepared by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones with phenacyl chloride. The reaction results in the formation of a triazolothiadiazine ring system with aryl substituents at the 3rd and 6th positions [].

Relevance: These compounds share the triazolothiadiazine core structure with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, highlighting the versatility of the synthetic route for incorporating different substituents on the heterocyclic framework []. The presence of both aryl and phenyl groups at the 3rd and 6th positions, respectively, emphasizes the structural similarities between these compounds and the target compound.

6-Amino-3-aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles (V)

Compound Description: Synthesized by condensing 4-amino-5-aryl-1,2,4-triazole-3-thiones with cyanogen bromide, these compounds represent a distinct class of heterocyclic compounds containing a triazolothiadiazole core []. The 6-amino group offers a potential site for further structural modifications.

Relevance: Though structurally distinct from 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to the presence of a thiadiazole instead of thiadiazine ring, these compounds stem from similar starting materials (4-amino-5-aryl-1,2,4-triazole-3-thiones) and synthetic strategies, highlighting the versatility of these precursors in accessing diverse heterocyclic scaffolds [].

3-Aryl-6-phenylamino-s-triazolo[3,4-b][1,3,4]thiadiazoles (VI)

Compound Description: These compounds are obtained by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones with phenyl isothiocyanate. The reaction leads to the formation of a triazolothiadiazole core with an aryl substituent at the 3rd position and a phenylamino group at the 6th position [].

Relevance: While structurally similar to 6-amino-3-aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles (V) with their triazolothiadiazole core, these compounds differ in the substitution at the 6th position. They are relevant in the context of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as they exemplify the diversity achievable through modifications of the triazole-thione starting materials [].

3-Aryl-s-triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thiones (VII)

Compound Description: These compounds are synthesized by the reaction of 4-amino-5-aryl-1,2,4-triazole-3-thiones with carbon disulfide. They are characterized by a triazolothiadiazole core structure with a thione group at the 6th position and an aryl substituent at the 3rd position [].

3,6-Diaryl-s-triazolo[3,4-b][1,3,4]thiadiazoles (VIII)

Compound Description: Prepared by the cyclization of 4-amino-5-aryl-1,2,4-triazole-3-thiones with monocarboxylic acids in the presence of phosphoryl chloride, these compounds feature a triazolothiadiazole core with aryl substituents at both the 3rd and 6th positions [].

Relevance: These compounds are structurally analogous to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, sharing the key feature of aryl substituents at both the 3rd and 6th positions of the heterocyclic core. The difference lies in the presence of a thiadiazole ring instead of a thiadiazine ring [].

6,6′-Bis(3-aryl-s-triazolo-[3,4-b][1,3,4]thiadiazoles) (IX)

Compound Description: These dimeric compounds are formed by reacting 4-amino-5-aryl-1,2,4-triazole-3-thiones with oxalic acid in the presence of phosphoryl chloride []. They consist of two triazolothiadiazole units linked together, each bearing an aryl substituent at the 3rd position.

Relevance: Although structurally distinct from 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine due to their dimeric nature and thiadiazole rings, these compounds underscore the diverse reactivity of 4-amino-5-aryl-1,2,4-triazole-3-thiones as versatile building blocks for accessing various heterocyclic systems [].

3-[1-(6-Methoxy-2-naphtyl)ethyl]-6-(2,4-dichlorophenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine

Compound Description: This compound, characterized through various spectroscopic methods and single-crystal X-ray diffraction, crystallizes in the monoclinic space group P21 []. Its crystal structure is stabilized by C−H⋯π interactions and weak intermolecular hydrogen bonding, forming a three-dimensional network. The molecules adopt a head-to-head arrangement within the unit cell [].

Relevance: This compound shares the core structure of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and features a bulky 1-(6-methoxy-2-naphthyl)ethyl substituent at the 3rd position and a 2,4-dichlorophenyl group at the 6th position []. This study highlights the structural variations possible within this scaffold and their impact on crystal packing and intermolecular interactions [].

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives

Compound Description: This series of compounds, derived from the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol- 3-ylhydrosulfide with various phenacyl iodides, was studied for their antibacterial activity against a panel of Gram-negative bacteria []. Similar to the 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazine derivatives, some compounds with specific moieties at an unspecified position exhibited potent antibacterial activity, comparable to or exceeding the standard drugs streptomycin and neomycin [].

Relevance: These compounds are structurally related to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, sharing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core but with a benzyl group at the 6th position and a (5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl) group at the 3rd position []. This study further supports the notion that modifications to this scaffold can lead to potent antibacterial agents [].

Relevance: These compounds share the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, having a phenyl group at the 6th position and an aryl group at the 3rd position []. This study highlights the potential of these compounds as anticancer agents while also emphasizing the structure-activity relationship within this class of compounds.

3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines with Alkoxyphenyl Substituents

Compound Description: This series of compounds was synthesized by reacting 4-amino-5-(4-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides []. Their mass spectra and antibacterial properties were investigated.

3-(4-(Methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine Derivatives

Compound Description: Designed as selective cyclooxygenase-2 (COX-2) inhibitors, these compounds were synthesized and evaluated for their inhibitory activity []. Molecular modeling studies suggested that these derivatives could selectively target COX-2, potentially leading to anti-inflammatory effects with fewer gastrointestinal side effects compared to non-selective COX inhibitors [].

Relevance: These compounds share the core structure of 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine but feature a 4-(methylsulfonyl)phenyl group at the 3rd position and a phenyl group at the 6th position []. This study exemplifies how modifications to the core structure can lead to compounds with potential therapeutic applications, in this case, as selective COX-2 inhibitors for inflammation.

Pyrazole-substituted 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds incorporates a pyrazole ring into the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. These compounds were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi []. The study identified two compounds with pronounced antibacterial activity against Staphylococcus aureus [], suggesting that introducing a pyrazole moiety could be a promising strategy for developing new antimicrobial agents.

3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound, synthesized via the cyclization reaction between 3-(2-hydroxyphenyl)-4-amino-5-mercapto-1,2,4-triazole and 2-bromo-4-nitroacetophenone, has been structurally characterized using X-ray crystallography [, ]. The crystal structure reveals a two-dimensional network formed by hydrogen bonds and π-π stacking interactions.

Relevance: This compound shares the core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The study focuses on the crystal structure and intermolecular interactions of this compound, providing insights into the structural features and packing arrangements of this class of compounds [, ].

3-(4-Chlorophenyl)‐6‐(2,4‐difluorophenyl)‐7H‐1,2,4‐triazolo[3,4‐b][1,3,4]thia­diazine

Compound Description: This compound was synthesized by reacting 4-amino-5-mercapto-3-chlorophenyl-1,2,4-triazole with 2-bromo-2′,4′-difluoroacetophenone []. The six-membered thiadiazine ring in this compound deviates from planarity and adopts a conformation described as a half-chair.

Relevance: This compound shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure with 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The variations in substituents at the 3rd and 6th positions (4-chlorophenyl and 2,4-difluorophenyl, respectively) demonstrate the structural diversity within this class of compounds [].

3-(4-Ethoxy­phen­yl)-6-(4-methoxy­phen­yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thia­diazine

Compound Description: This compound, featuring ethoxy and methoxy substituents on the phenyl rings at the 3rd and 6th positions, respectively, was synthesized via the reaction of 4-amino-3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole with 2-bromo-4′-methoxyacetophenone [].

Relevance: This compound is structurally very similar to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, with the primary difference being the presence of ethoxy and methoxy groups on the phenyl rings. This highlights the impact of subtle electronic modifications on the properties of these compounds [].

3-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Hydrobromate

Compound Description: This compound was synthesized starting from δ-butyrolactone and features a 3-hydroxypropyl group at the 3rd position and a 4-methoxyphenyl group at the 6th position of the triazolothiadiazine core []. This compound represents a unique example of a triazolothiadiazine hydrobromate salt.

Relevance: This compound showcases the structural diversity possible within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, with variations in the substituents and the presence of a hydrobromate counterion [].

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound, featuring an ethyl group at the 3rd position and a 4-fluorophenyl group at the 6th position of the triazolothiadiazine core, was synthesized and structurally characterized using X-ray crystallography [, ].

Relevance: This compound is structurally related to 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, showcasing the diversity achievable by varying the substituents on the triazolothiadiazine core [, ].

6-Aryl-3-(3-hydroxypropyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives

Compound Description: This series of compounds was synthesized through a cyclocondensation reaction between 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole and various substituted ω-haloacetophenones. They feature a 3-hydroxypropyl substituent at the 3rd position and an aryl group at the 6th position of the triazolothiadiazine ring [].

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Relevance: This compound highlights the impact of subtle structural changes on the properties of triazolothiadiazines. Despite their close resemblance, differences in physical properties and biological activities may arise due to the presence of the fluorine atom [].

4-[3-(1-Naphthyloxymethyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-p-tolylsydnone

Compound Description: This compound incorporates a sydnone ring linked to the triazolothiadiazine core. It also features a 1-naphthyloxymethyl substituent at the 3rd position and a p-tolyl group at the 6th position of the triazolothiadiazine ring []. The crystal structure reveals interesting intra- and intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking interactions.

6-Aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: Synthesized through a one-pot reaction involving 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]- triazole-3-thiol, aromatic carboxylic acids, and phenacyl bromides, this series of compounds was investigated for antimicrobial activity [].

Overview

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. This compound features a unique structure that combines triazole and thiadiazine rings, making it of significant interest in medicinal chemistry due to its potential biological activities. The compound is primarily studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

Source

The synthesis and characterization of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been documented in various scientific publications. Notable studies include those focusing on its synthesis from 4-amino-3-substituted-1,2,4-triazole derivatives and evaluations of its biological activities .

Classification

This compound is classified as a triazolo-thiadiazine, a subclass of heterocyclic compounds that are recognized for their diverse biological activities. The specific structural features of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine contribute to its classification within this group.

Synthesis Analysis

Methods

The synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through several synthetic routes:

  1. Cyclization of 4-amino-3-mercapto-1,2,4-triazoles: This method involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with various electrophiles such as α-bromopropenone and phenacyl bromides under acidic conditions .
  2. Iodine-mediated condensation: Another efficient approach includes the iodine-mediated condensation of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with substituted coumarin derivatives in dimethylformamide under microwave irradiation .

Technical Details

The synthetic procedures often involve the use of various solvents and catalysts to enhance yield and selectivity. For instance, sodium hydride is commonly used as a base in reactions involving ethyl chloroacetate . The choice of substituents on the phenyl rings can significantly influence the biological activity of the resulting compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine features two phenyl groups attached at the 3 and 6 positions of the triazole ring. The thiadiazine ring contributes additional nitrogen and sulfur atoms that enhance the compound's reactivity and biological properties.

Data

Crystallographic studies have provided insights into the dihedral angles between the triazole and thiadiazine rings. For example, one study reported dihedral angles of approximately 83.36° between the triazole rings . Such structural data is crucial for understanding the compound's interactions in biological systems.

Chemical Reactions Analysis

Reactions

The compound undergoes various chemical transformations that can be exploited for further derivatization:

  • Electrophilic substitutions: The presence of electron-rich aromatic rings allows for electrophilic aromatic substitution reactions.
  • Nucleophilic attacks: The nitrogen atoms in the triazole and thiadiazine rings can act as nucleophiles in reactions with electrophilic species.

Technical Details

These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .

Mechanism of Action

Process

Data

For instance, compounds derived from this structure have shown potential as α-glucosidase inhibitors with better bioactivity than established drugs like acarbose . This suggests that the mechanism may involve modulation of carbohydrate metabolism.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include:

  • Molecular Weight: Approximately 307 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is typically reported around 200°C.

Chemical Properties

Chemical properties include stability under various pH conditions and solubility profiles in organic solvents. These properties are essential for determining the compound's suitability for pharmaceutical applications.

Applications

Scientific Uses

The applications of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine extend into several areas:

  • Pharmaceutical Development: Due to its analgesic and anti-inflammatory properties.
  • Biological Research: Investigated as a potential lead compound for developing new therapeutic agents targeting metabolic disorders.

Research continues to explore its full potential in drug discovery and development across various therapeutic areas .

Properties

CAS Number

79074-65-0

Product Name

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

IUPAC Name

3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KKMLKOAASIIFME-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.